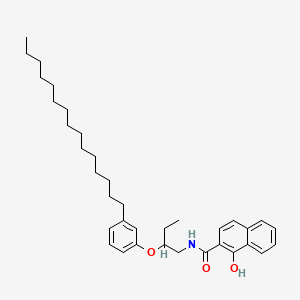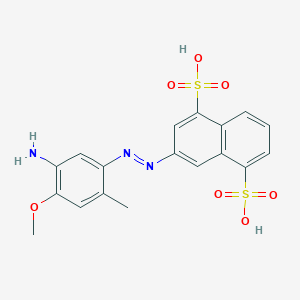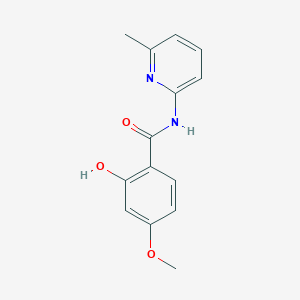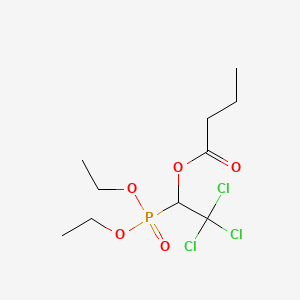
Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,2-Trichloro-1-butyryloxyethyl)phosphonic acid diethyl ester is a chemical compound with the molecular formula C10H18Cl3O5P and a molecular weight of 355.58 g/mol . This compound is known for its unique structure, which includes a phosphonic acid ester group and a trichlorobutyrate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trichloro-1-butyryloxyethyl)phosphonic acid diethyl ester typically involves the reaction of 2,2,2-trichloroethyl butyrate with diethyl phosphite under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
(2,2,2-Trichloro-1-butyryloxyethyl)phosphonic acid diethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphonic acid esters with different substituents.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives and esters, which have applications in different fields of research and industry .
Scientific Research Applications
(2,2,2-Trichloro-1-butyryloxyethyl)phosphonic acid diethyl ester is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (2,2,2-Trichloro-1-butyryloxyethyl)phosphonic acid diethyl ester involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with phosphonate-binding proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, butyl methyl ester: This compound has a similar structure but different ester groups.
(2,2,2-Trichloro-1-(2,2-dichloro-acetylamino)-ethyl)phosphonic acid diethyl ester: Another similar compound with an additional acetylamino group.
Uniqueness
(2,2,2-Trichloro-1-butyryloxyethyl)phosphonic acid diethyl ester is unique due to its specific ester and phosphonic acid groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
53102-27-5 |
|---|---|
Molecular Formula |
C10H18Cl3O5P |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
(2,2,2-trichloro-1-diethoxyphosphorylethyl) butanoate |
InChI |
InChI=1S/C10H18Cl3O5P/c1-4-7-8(14)18-9(10(11,12)13)19(15,16-5-2)17-6-3/h9H,4-7H2,1-3H3 |
InChI Key |
UYHPGYBTGRRYTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


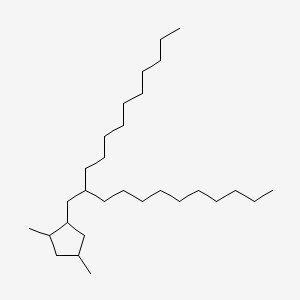
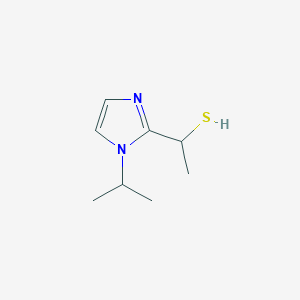
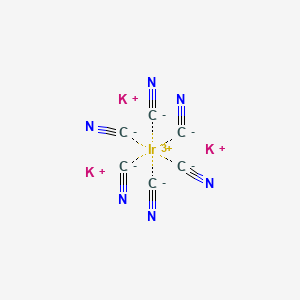
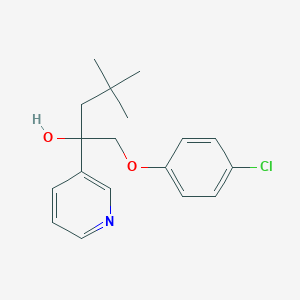
![2-[3-(Chloroacetyl)phenyl]acetamide](/img/structure/B13948231.png)
![Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13948237.png)
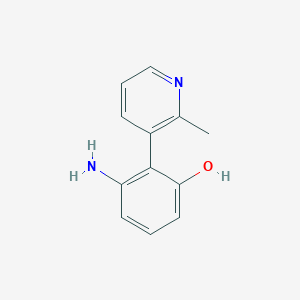

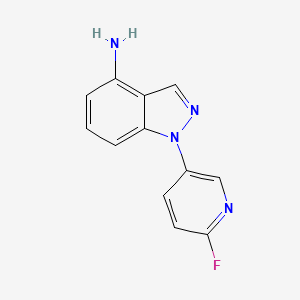
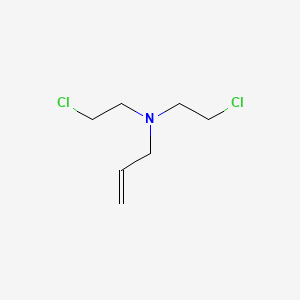
![3-(piperidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13948288.png)
